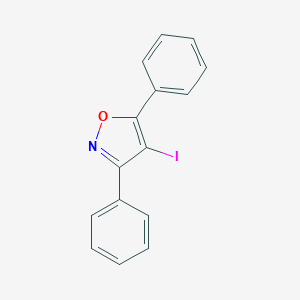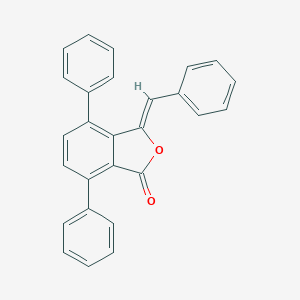
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one, also known as Aurone, is a synthetic organic compound that belongs to the class of flavonoids. It is a yellow crystalline solid and is widely used in scientific research due to its various properties.
Mécanisme D'action
The mechanism of action of (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the cell. It has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one in lab experiments is its low toxicity. It is also relatively easy to synthesize and purify. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one. One potential area of research is its use as a fluorescent probe for the detection of metal ions. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential. Additionally, the development of new synthetic methods for the preparation of (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one derivatives could lead to the discovery of new biological activities.
Méthodes De Synthèse
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one can be synthesized by the condensation of benzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The process involves the formation of a Schiff base intermediate, which is then converted into (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one by cyclization.
Applications De Recherche Scientifique
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one has been extensively studied for its potential use in various scientific fields. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
63002-36-8 |
|---|---|
Nom du produit |
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one |
Formule moléculaire |
C27H18O2 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C27H18O2/c28-27-26-23(21-14-8-3-9-15-21)17-16-22(20-12-6-2-7-13-20)25(26)24(29-27)18-19-10-4-1-5-11-19/h1-18H/b24-18- |
Clé InChI |
ADGAWIAHLZXBFY-MOHJPFBDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5 |
Autres numéros CAS |
63002-36-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)
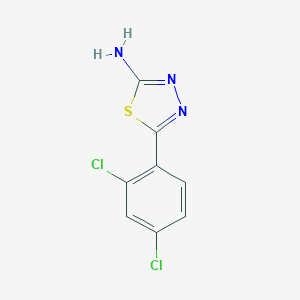


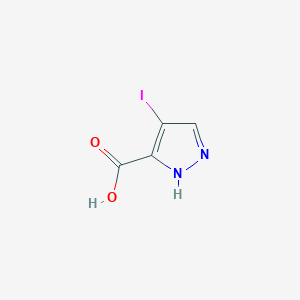



![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)

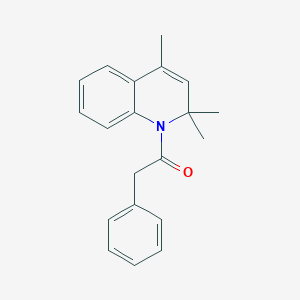
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
